
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione is a complex organic compound with a unique structure It features a cyclohexene ring, an imidazolidine ring, and a piperazine ring with a phenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione typically involves multiple steps:
Formation of the Cyclohexene Ring: Starting from cyclohexanone, a series of reactions including reduction and dehydration can be used to form the cyclohexene ring.
Formation of the Imidazolidine Ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic conditions.
Formation of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Coupling Reactions: The final compound is formed by coupling the cyclohexene, imidazolidine, and piperazine intermediates under specific conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for enzymes or receptors.
Materials Science: Use in the synthesis of polymers or as a building block for advanced materials.
Biology: Study of its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperidin-1-yl)ethyl)imidazolidine-2,4,5-trione: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
The uniqueness of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C23H28N4O6S |
|---|---|
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
1-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-3-[2-(cyclohexen-1-yl)ethyl]imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C23H28N4O6S/c28-20(24-13-15-25(16-14-24)34(32,33)19-9-5-2-6-10-19)17-27-22(30)21(29)26(23(27)31)12-11-18-7-3-1-4-8-18/h2,5-7,9-10H,1,3-4,8,11-17H2 |
Clé InChI |
NGINGKNFURDNTL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)CCN2C(=O)C(=O)N(C2=O)CC(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


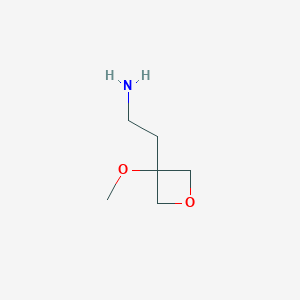
![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)
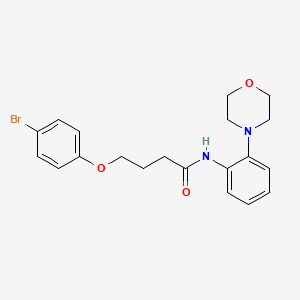

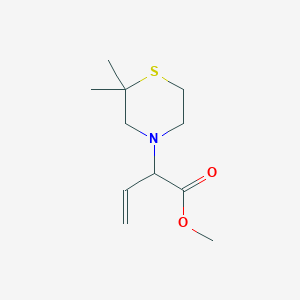
![5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile](/img/structure/B12867145.png)
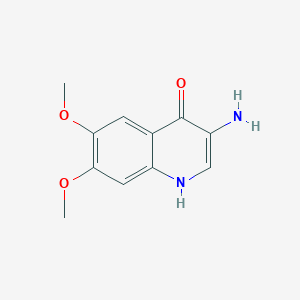
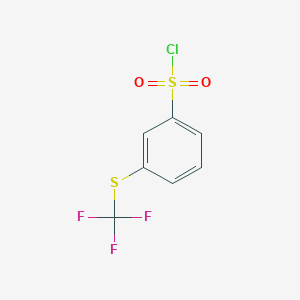
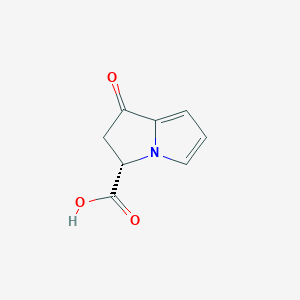
![3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12867180.png)
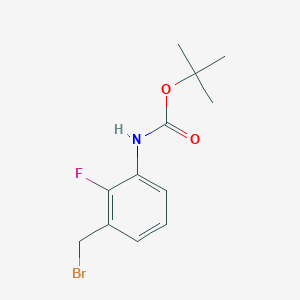
![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12867193.png)

